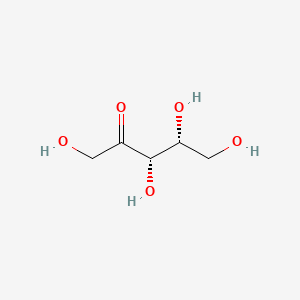
D-xylulose
描述
D-xylulose is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. It has the chemical formula C₅H₁₀O₅. In nature, this compound occurs as one of the enantiomers of xylulose, the other being L-xylulose. This compound plays a crucial role in various metabolic pathways, including the pentose phosphate pathway, which is essential for cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: D-xylulose can be synthesized through the isomerization of D-xylose. This process involves the use of catalysts such as xylose isomerase, which converts D-xylose to this compound under specific conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, around 130°C, and can be enhanced by the presence of metal catalysts like platinum supported on silicon dioxide modified with magnesium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves the bioconversion of lignocellulosic biomass. This process includes the pretreatment of biomass to release hemicellulose, followed by enzymatic hydrolysis to produce D-xylose. The D-xylose is then isomerized to this compound using biocatalysts. This method is favored for its efficiency and sustainability .
化学反应分析
Types of Reactions: D-xylulose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-xylonic acid.
Reduction: It can be reduced to xylitol using reducing agents like sodium borohydride.
Isomerization: this compound can be isomerized to other sugars such as D-lyxose and D-ribulose.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or potassium permanganate.
Reduction: Sodium borohydride or catalytic hydrogenation using metal catalysts.
Isomerization: Enzymes like xylose isomerase or chemical catalysts under controlled pH and temperature conditions.
Major Products:
Oxidation: D-xylonic acid.
Reduction: Xylitol.
Isomerization: D-lyxose, D-ribulose
科学研究应用
D-xylulose has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and as a standard in chromatographic analysis.
Biology: Plays a role in metabolic studies, particularly in understanding the pentose phosphate pathway.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic marker for certain diseases.
Industry: Utilized in the production of functional sugars and biofuels. .
作用机制
D-xylulose exerts its effects primarily through its involvement in metabolic pathways. It is phosphorylated to this compound-5-phosphate by xylulose kinase, which then enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids and for maintaining cellular redox balance. This compound also acts as a substrate for various enzymes, influencing metabolic flux and energy production .
相似化合物的比较
D-xylose: An aldopentose that can be isomerized to D-xylulose.
D-ribulose: Another ketopentose involved in the pentose phosphate pathway.
D-lyxose: An aldopentose that can be synthesized from this compound through isomerization.
Uniqueness of this compound: this compound is unique due to its specific role in the pentose phosphate pathway and its ability to be easily converted from D-xylose. Its ketone functional group distinguishes it from aldopentoses like D-xylose and D-lyxose, allowing it to participate in different chemical reactions and metabolic processes .
属性
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415364, DTXSID201337597 | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-84-8, 5962-29-8 | |
| Record name | D-Xylulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYLULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)



![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B1683358.png)
![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)
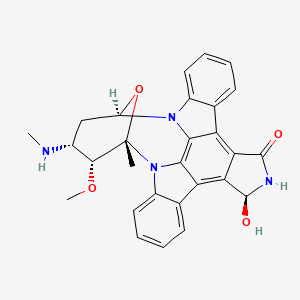
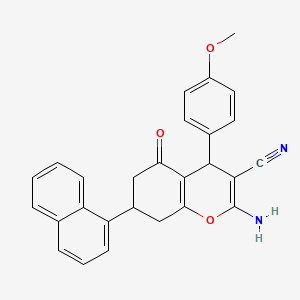
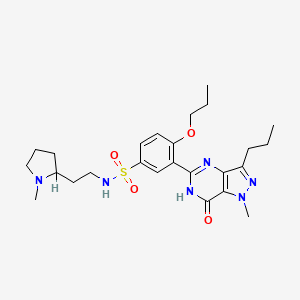
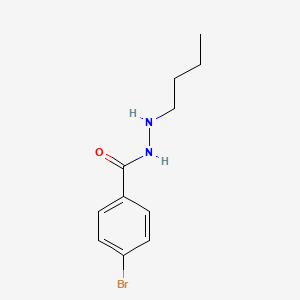
![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)
